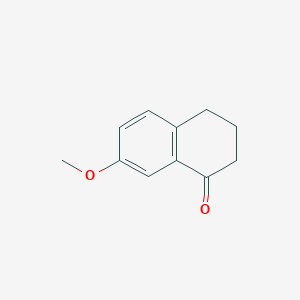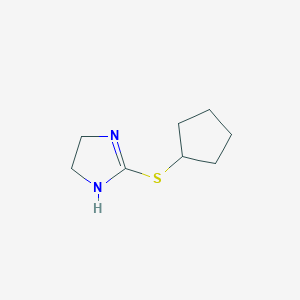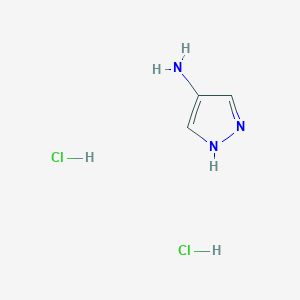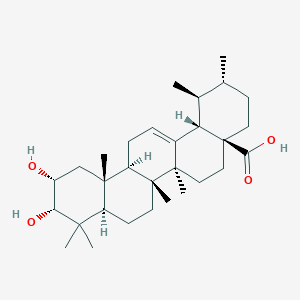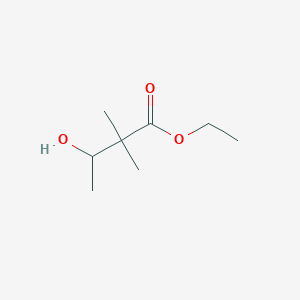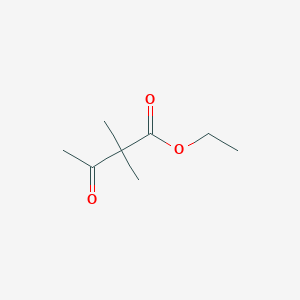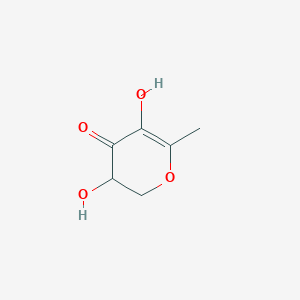
2,3-二氢-3,5-二羟基-6-甲基-4H-吡喃-4-酮
描述
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-, also known as 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-, is a useful research compound. Its molecular formula is C6H8O4 and its molecular weight is 144.12 g/mol. The purity is usually 95%.
The exact mass of the compound 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Pyrones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化性能
DDMP 以其抗氧化性能而闻名 . 它是美拉德反应的产物,对美拉德反应中间体的抗氧化性能有贡献 . 通过清除 2,2'-联氮双(3-乙基苯并噻唑啉-6-磺酸) 阳离子自由基 (ABTS˙ + )、2,2'-二苯基-1-苦基肼自由基 (DPPH) 和加尔文氧自由基来评估 DDMP 衍生物的抗氧化能力 .
美拉德反应
DDMP 通常在美拉德反应中形成 . 美拉德反应是氨基酸和还原糖之间的化学反应,赋予褐变食物独特的风味
作用机制
Target of Action
The primary target of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-, also known as 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, is DNA . It acts as a DNA strand-breaking substance .
Mode of Action
This compound interacts with DNA and induces DNA strand breaking in a dose- and time-dependent manner . It is active to break DNA strands at pH 7.4 and 9.4 .
Biochemical Pathways
The compound is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates . It is generated through the degradation of Amadori or Heyns rearrangement products (ARPs/HRPs) via 2,3-enolization .
Pharmacokinetics
It is known that the compound’s antioxidant abilities are influenced by the presence of hydroxyl groups . The introduction of protecting groups to the free hydroxyl groups of the compound decreases their reducing abilities .
Result of Action
The compound exhibits strong antioxidant activity . It scavenges free radicals, contributing to its antioxidant properties . In particular, the hydroxyl group at the olefin position has a remarkable impact on the antioxidant activity of the compound, indicating that the unstable enol structure in the compound is the key factor for its antioxidant activity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . It is active to break DNA strands at pH 7.4 and 9.4 . Additionally, the compound’s antioxidant activity can be affected by the presence of hydroxyl groups .
生化分析
Biochemical Properties
This compound is known to interact with various biomolecules in biochemical reactions. It has been found to exhibit antioxidant properties, contributing to the antioxidant properties of Maillard reaction intermediates .
Molecular Mechanism
It is known that the hydroxyl group at the olefin position has a remarkable impact on the antioxidant activity of this compound, indicating that the unstable enol structure in the 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- moiety is the key factor for its antioxidant activity .
属性
IUPAC Name |
3,5-dihydroxy-6-methyl-2,3-dihydropyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-5(8)6(9)4(7)2-10-3/h4,7-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLMSPGWNYJHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880920 | |
| Record name | 4h-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28564-83-2 | |
| Record name | 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28564-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028564832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4h-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dihydroxy-6-methyl-2H-pyran-4(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIHYDRO-3,5-DIHYDROXY-6-METHYL-4H-PYRAN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAE1LU40SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DDMP?
A: The molecular formula of DDMP is C6H8O4, and its molecular weight is 144.13 g/mol. []
Q2: Are there any spectroscopic data available for DDMP?
A: Yes, studies have utilized Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] and Fourier Transform Infrared Spectroscopy (FTIR) [, , ] to characterize and identify DDMP in various plant extracts. These techniques provide information about the compound's structure and fragmentation patterns.
Q3: What are the reported biological activities of DDMP?
A: Research suggests that DDMP may possess antifungal properties. Studies have shown its activity against various wood-degrading fungi. [, , , ] Additionally, there are indications that DDMP could play a role in the anti-infertility properties of certain plant formulations. []
Q4: Is DDMP found in any commonly consumed foods?
A4: Yes, DDMP has been identified in several fruits and vegetables, including:
- Star fruit (Averrhoa carambola): Studies have reported the presence of DDMP in both fresh and dried star fruit extracts. []
- Wood apple pulp: DDMP was detected in extracts obtained through ultrasound-assisted extraction (UAE) of wood apple pulp. []
- Chestnuts: Research indicates that DDMP might be a characteristic aroma constituent of 'Yanlong' chestnuts. []
Q5: What are the common extraction methods used to isolate DDMP from plant materials?
A: Various extraction techniques, including maceration [, , ], soxhlet extraction [], and ultrasound-assisted extraction (UAE) [], have been employed to obtain DDMP-containing extracts from different plant sources. The choice of solvent and extraction method may influence the yield and purity of DDMP.
Q6: Are there any studies on the stability of DDMP under different conditions?
A: While dedicated stability studies on DDMP are limited, research suggests it remains stable in various solvent extracts for specific durations. For instance, it was found to be stable in nano-emulsion formulations stored at 25°C for two months and 54°C for one month. [] Further research is required to fully understand the stability profile of DDMP under various storage conditions and formulations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



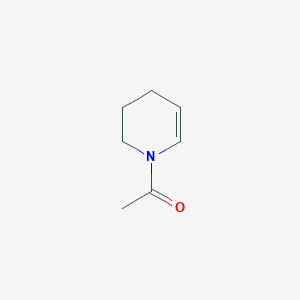
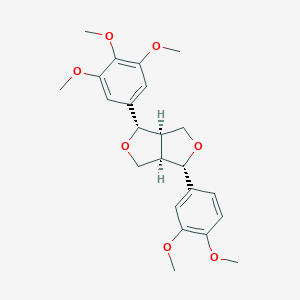

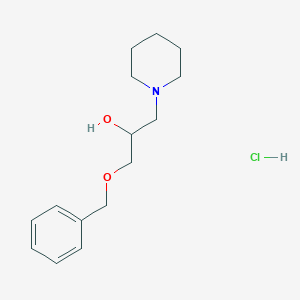
![2-[(Ethylamino)methyl]-4-nitrophenol](/img/structure/B20467.png)
